4-(Dimethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid is a pyrrole derivative characterized by the presence of a dimethylsulfamoyl group and a carboxylic acid functional group. This compound has gained attention in various scientific disciplines due to its potential biological activities and applications in medicinal chemistry.
The compound is synthesized through chemical reactions involving pyrrole derivatives, which are often derived from natural sources such as fungi and plants. Pyrrole derivatives, including those with carboxylic acid functionalities, are known to exhibit diverse physiological activities, making them significant in pharmacological research .
4-(Dimethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid belongs to the class of heterocyclic compounds, specifically pyrroles. Pyrroles are five-membered aromatic rings containing nitrogen atoms. This compound can be classified further based on its functional groups: it is an amino acid derivative due to the presence of a carboxylic acid group and a sulfonamide derivative due to the dimethylsulfamoyl group.
The synthesis of 4-(dimethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid typically involves several steps, including the formation of the pyrrole ring and subsequent functionalization. Common methods include:
The synthesis may require specific conditions such as temperature control, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
The molecular structure of 4-(dimethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid can be represented as follows:
The structure features:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods, providing insights into its steric properties and potential interactions with biological targets.
4-(Dimethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid can participate in several chemical reactions:
Each reaction pathway can be optimized by adjusting parameters such as temperature, solvent, and catalysts used. Monitoring these reactions typically involves chromatographic techniques for separation and identification.
The mechanism of action for 4-(dimethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid is primarily studied concerning its biological activity. This compound may interact with specific enzymes or receptors within biological systems:
Studies have indicated that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and antimicrobial properties . Further research is necessary to elucidate the precise mechanisms at play for this specific compound.
4-(Dimethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid exhibits several notable physical properties:
Key chemical properties include:
Relevant data regarding melting points and boiling points are often determined experimentally during synthesis .
4-(Dimethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid finds applications in various scientific fields:
Research continues into optimizing its properties for enhanced efficacy in these applications.
Pyrrole-2-carboxamide derivatives represent a structurally distinct class of compounds gaining prominence in antimycobacterial drug discovery due to their ability to disrupt cell envelope biogenesis. These compounds exhibit targeted activity against Mycobacterial Membrane Protein Large 3 (MmpL3), an essential transporter protein responsible for shuttling trehalose monomycolate (TMM) – the precursor of mycolic acids constituting the mycobacterial outer membrane. The molecular architecture of pyrrole derivatives enables specific interactions with the proton-motive-force-driven conformational machinery of MmpL3, thereby inhibiting TMM translocation and compromising cell wall integrity. This mechanism is particularly valuable against Mycobacterium tuberculosis, where MmpL3 is genetically validated as essential and conserved across clinical strains, including multidrug-resistant and extensively drug-resistant variants [3] [5].
The compound 4-(dimethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid (CAS No. 937613-15-5) exemplifies strategic functionalization of the core pyrrole scaffold. Its molecular structure incorporates two pharmacologically significant moieties: a dimethylsulfamoyl group (-SO₂N(CH₃)₂) at the C4 position and a carboxylic acid (-COOH) at C2. This configuration diverges from early-generation inhibitors like BM212 (a pyrrole derivative lacking sulfonamido groups) and optimizes key physicochemical properties relevant to target engagement. The sulfamoyl group enhances hydrogen bonding potential with MmpL3's transmembrane domains, while the carboxylic acid moiety offers versatility for prodrug derivatization or salt formation to modulate pharmacokinetics. Computational modeling suggests the planar pyrrole nucleus facilitates deep penetration into the membrane-embedded substrate-binding cavity of MmpL3, sterically hindering TMM transport [2] [3] [7].
Table 1: Structural and Chemical Properties of 4-(Dimethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic Acid
Property | Value | Significance |
---|---|---|
CAS Registry Number | 937613-15-5 | Unique compound identifier for regulatory and sourcing purposes |
Molecular Formula | C₈H₁₂N₂O₄S | Defines elemental composition and molecular weight (232.26 g/mol) |
IUPAC Name | 4-(N,N-dimethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid | Systematic chemical nomenclature |
SMILES | O=C(C1=CC(S(=O)(N(C)C)=O)=CN1C)O | Encodes molecular structure for cheminformatics analysis |
Key Functional Groups | Carboxylic acid, Dimethylsulfamoyl, N-methylpyrrole | Dictates solubility, target binding affinity, and metabolic stability |
Notably, this compound’s structural framework aligns with established structure-activity relationship principles for MmpL3 inhibition: The N-methyl group on the pyrrole nitrogen prevents undesirable metabolism and maintains optimal membrane permeability. The C2-carboxylic acid serves as a bioisostere for carboxamide groups prevalent in clinical candidates (e.g., indole-2-carboxamides), preserving hydrogen bond donor-acceptor capacity critical for binding pocket interactions. The C4-dimethylsulfamoyl group introduces steric bulk and polarity distinct from simpler alkyl or aryl substituents, potentially overcoming resistance mutations observed in first-generation inhibitors [2] [4] [5].
The discovery of MmpL3 as a high-value target accelerated the development of pyrrole-based chemotypes, evolving from phenotypic screening hits to rationally optimized leads. Early inhibitors like SQ109 (an ethylenediamine derivative) and AU1235 (an adamantyl urea) demonstrated clinical potential but exhibited off-target effects or suboptimal pharmacokinetics. This spurred exploration of nitrogen-rich heterocycles, with pyrrole-2-carboxamides emerging as a privileged scaffold due to favorable target specificity and synthetic tractability. The structural progression reveals consistent optimization strategies: 1) Scaffold hopping from indoles to pyrroles to enhance metabolic stability; 2) Position-specific functionalization at C3/C4 to improve potency against resistant strains; and 3) Bioisosteric replacement of labile groups to refine drug-likeness [3] [5].
Within this evolutionary trajectory, 4-(dimethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid represents a strategic divergence from conventional carboxamide-linked analogs. Its direct incorporation of a carboxylic acid at C2 – rather than an amide – exploits the observation that MmpL3 tolerates acidic functionalities within its periplasmic cavity. This modification potentially reduces synthetic complexity while maintaining critical polar interactions. Furthermore, the dimethylsulfamoyl moiety at C4 represents a deliberate shift from lipophilic alkyl/aryl groups (e.g., in THPP or rimonabant analogs) toward polar sulfonamides, enhancing solubility without compromising membrane penetration. Crystallographic studies of MmpL3-inhibitor complexes reveal that such sulfonamide groups engage in hydrogen bonding with Asn288 and Thr273 residues in Mycobacterium smegmatis MmpL3 – interactions crucial for disrupting proton relay pathways essential for TMM transport [3] [5].
Table 2: Evolution of Key Structural Features in Pyrrole-Based MmpL3 Inhibitors
Inhibitor Generation | Representative Compound | Core Structural Features | Binding Affinity (KD) | Limitations Addressed |
---|---|---|---|---|
First-Generation | BM212 (diphenylpyrrole) | C3/C5 diaryl substitution, C2 methyl ester | 29 µM (M. smegmatis) | Metabolic instability, cytotoxicity |
Second-Generation | ICA38 (indole-2-carboxamide) | Indole core, C3 cycloalkyl, C2 carboxamide linker | 0.16 µM (M. smegmatis) | Limited spectrum against NTM, solubility |
Clinical Candidates | SQ109 (ethylenediamine) | Adamantyl headgroup, unsaturated linker | 1.65 µM (M. smegmatis) | Off-target effects (menaquinone biosynthesis) |
Novel Derivatives | 4-(Dimethylsulfamoyl)-1-methyl-1H-pyrrole-2-carboxylic acid | C2 carboxylic acid, C4 dimethylsulfamoyl, N-methylpyrrole | Pending biochemical profiling | Synthetic complexity, resistance frequency |
Future optimization pathways for this compound leverage its intrinsic modularity: The carboxylic acid enables salt formation (e.g., sodium or lysine salts) to enhance aqueous solubility critical for formulation, as reflected in specialized cold-chain transportation requirements noted in supplier documentation [2]. Concurrently, the dimethylsulfamoyl group presents opportunities for metabolic stabilization – replacing labile methyl groups with fluorinated alkyl chains could mitigate oxidative N-dealkylation. Crucially, this scaffold’s compatibility with hybridization strategies (e.g., conjugating with frontline drugs like bedaquiline via ester linkages) offers avenues to develop multitarget therapies addressing drug-resistant tuberculosis. These innovations position pyrrole-2-carboxylic acid derivatives not merely as backups to existing candidates, but as next-generation inhibitors capitalizing on deep understanding of MmpL3 conformational dynamics gleaned from recent cryo-EM structures [3] [5] [7].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2